4-tert-butyloxane-2,6-dione
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Overview
Description
4-tert-butyloxane-2,6-dione is an organic compound with the molecular formula C9H14O3 It is a derivative of oxane, featuring a tert-butyl group at the 4-position and two keto groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyloxane-2,6-dione typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes. The process includes the dropwise addition of secondary amines, which significantly reduces the dosage of amines required . Optimized conditions involve using 0.3–0.5 M of 2,6-di-tert-butylphenol and removing water generated during the Mannich base formation step to accelerate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-tert-butyloxane-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyloxane-2,6-dione involves its interaction with molecular targets through its functional groups. The keto groups can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-methylmorpholine-2,6-dione: Similar in structure but with a methyl group instead of a tert-butyl group.
2,6-di-tert-butylphenol: Lacks the oxane ring but shares the tert-butyl groups.
Uniqueness
4-tert-butyloxane-2,6-dione is unique due to its combination of the oxane ring and tert-butyl groups, which confer specific chemical properties and reactivity patterns not found in similar compounds .
Properties
CAS No. |
145610-08-8 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-tert-butyloxane-2,6-dione |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)6-4-7(10)12-8(11)5-6/h6H,4-5H2,1-3H3 |
InChI Key |
XMQDKLJHMAGHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=O)OC(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
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